molecular formula C8H4F8N2O2 B3011506 1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 1226890-61-4

1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B3011506
CAS No.: 1226890-61-4
M. Wt: 312.119
InChI Key: NQACFNIHDULWSY-UHFFFAOYSA-N
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Description

1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H4F8N2O2 and its molecular weight is 312.119. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Structural Studies :

    • Research has focused on synthesizing pyrazole derivatives, including those related to 1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, and studying their structures. For instance, studies on the synthesis of similar pyrazole carboxylic acids and their crystal structures have been conducted to understand their chemical properties and potential applications (Radi et al., 2015).
  • Creation of Coordination Complexes and Polymers :

    • Research has also delved into the use of pyrazole derivatives in creating coordination complexes and polymers. These materials are of interest in various fields, including materials science, due to their unique properties and potential applications. Studies have explored the assembly of these complexes and polymers using pyrazole derivatives (Cheng et al., 2017).
  • Chemical Functionalization and Reactivity Studies :

    • There is significant interest in the chemical reactivity and functionalization of pyrazole compounds. Research in this area aims to understand how these compounds react under different conditions and how they can be modified to create new compounds with desired properties. Studies have examined the site-selective functionalization of trifluoromethyl-substituted pyrazoles, which is relevant to understanding the reactivity of this compound (Schlosser et al., 2002).
  • Applications in Synthesis of Other Chemicals :

    • This compound and its derivatives are used in the synthesis of other chemicals, showcasing their versatility and importance in organic chemistry. Research has been conducted on the synthesis of various pyrazole-3-carboxylic acid derivatives and their subsequent applications in creating other compounds (Yıldırım et al., 2005).

Properties

IUPAC Name

2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F8N2O2/c1-18-3(5(19)20)2(7(11,12)13)4(17-18)6(9,10)8(14,15)16/h1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQACFNIHDULWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

11.0 g (37.5 mmol) of 5-cyano-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole, 22 ml of 50% strength sodium hydroxide solution and 7.0 ml of distilled water are heated in an oil bath until the solid has dissolved. The reaction mixture is then stirred overnight (oil bath temperature 100° C.). After cooling, the reaction mixture is poured onto a mixture of 150 ml of concentrated hydrochloric acid and 150 ml of ice. The mixture is afterstirred for 30 minutes and the solid is filtered off. The solid is washed with a small amount of water and then dried in an oil pump vacuum. This gives 11.2 g (95%) of 1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole-5-carboxylic acid as a white solid.00
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
150 mL
Type
reactant
Reaction Step Two

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